![molecular formula C8H14ClN B2861282 3-Cyclobutylidenecyclobutan-1-amine;hydrochloride CAS No. 2377033-11-7](/img/structure/B2861282.png)
3-Cyclobutylidenecyclobutan-1-amine;hydrochloride
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Overview
Description
“3-Cyclobutylidenecyclobutan-1-amine;hydrochloride” is a hydrochloride salt of an amine compound. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The cyclobutylidene and cyclobutan groups suggest that this compound contains cyclobutane rings, which are a type of cycloalkane.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of cyclobutane rings and an amine group. The cyclobutane rings would likely impart some degree of rigidity to the molecule, while the amine group could participate in various types of chemical reactions .Chemical Reactions Analysis
Amines, including this compound, can act as bases and react with acids to form salts . They can also undergo reactions such as alkylation and acylation . The specific reactions that this compound can participate in would depend on its exact structure and the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines generally have a lone pair of electrons on the nitrogen atom, which can accept a proton, making them weak bases . The cyclobutane rings could affect properties such as the compound’s shape, stability, and reactivity.Scientific Research Applications
Synthesis and Functionalization
- Novel series of 3-aminocyclobut-2-en-1-ones, which share structural similarities with 3-Cyclobutylidenecyclobutan-1-amine, have been synthesized through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. These compounds, after further functionalization, showed potency as VLA-4 antagonists, indicating their potential in therapeutic applications (Brand et al., 2003).
- A study demonstrated the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes via CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method's ability to produce highly substituted and stereochemically complex aminocyclobutanes underlines its importance in synthesizing biologically active compounds and materials (Feng et al., 2019).
Modular Synthons for Medicinal Chemistry
- Research into the synthesis of protected 2-aminocyclobutanones as modular synthons provides a pathway to access cyclobutanone-containing lead inhibitors of various enzymes, indicating the utility of such structures in drug development and medicinal chemistry (Mohammad et al., 2020).
Building Blocks for Organic Synthesis
- Another study focused on the development of a two-step synthetic approach toward 3-(chloromethyl)cyclobutanone, leading to the synthesis of 2,4-methanoproline analogues. This highlights the versatility of cyclobutane derivatives as intermediates in organic synthesis, particularly for constructing compounds with potential pharmaceutical applications (Rammeloo et al., 2002).
Bioisostere Development
- The exploration of strained bioisosteres, such as cyclobutane derivatives, in drug discovery efforts, is driven by the need to access unexplored chemical space and improve pharmacological properties. A comprehensive study detailed a general strategy for the installation of small, strained ring systems, including cyclobutanes, onto amines and other heteroatoms, showcasing the potential of these structures in medicinal chemistry and bioconjugation applications (Lopchuk et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-cyclobutylidenecyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h8H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVIHJIPPYUMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CC(C2)N)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutylidenecyclobutan-1-amine;hydrochloride |
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